molecular formula C11H8BrF2N B2783722 1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrole CAS No. 2248278-29-5

1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrole

Cat. No.: B2783722
CAS No.: 2248278-29-5
M. Wt: 272.093
InChI Key: HPTJJMVWYZBRNQ-UHFFFAOYSA-N
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Description

1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a bromine atom and a difluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrole typically involves the following steps:

    Bromination: The starting material, 3-(difluoromethyl)aniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the phenyl ring.

    Pyrrole Formation: The brominated intermediate is then subjected to a cyclization reaction with a suitable reagent, such as 2,5-dimethoxytetrahydrofuran, in the presence of an acid catalyst to form the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the difluoromethyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like potassium carbonate.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 1-[3-Amino-5-(difluoromethyl)phenyl]pyrrole or 1-[3-Thio-5-(difluoromethyl)phenyl]pyrrole.

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of 1-[3-(Difluoromethyl)phenyl]pyrrole.

Scientific Research Applications

1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and difluoromethyl groups can enhance binding affinity and selectivity for specific targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-[3-Chloro-5-(difluoromethyl)phenyl]pyrrole: Similar structure but with a chlorine atom instead of bromine.

    1-[3-Bromo-5-(trifluoromethyl)phenyl]pyrrole: Similar structure but with a trifluoromethyl group instead of difluoromethyl.

    1-[3-Bromo-5-(methyl)phenyl]pyrrole: Similar structure but with a methyl group instead of difluoromethyl.

Uniqueness

1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrole is unique due to the presence of both bromine and difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group can enhance lipophilicity and metabolic stability, while the bromine atom can serve as a versatile handle for further functionalization.

Properties

IUPAC Name

1-[3-bromo-5-(difluoromethyl)phenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2N/c12-9-5-8(11(13)14)6-10(7-9)15-3-1-2-4-15/h1-7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTJJMVWYZBRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC(=C2)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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